Descarboxymethyl Cyanomethyl Treprostinil is a chemical compound related to Treprostinil, which is primarily used for treating pulmonary arterial hypertension. This compound is classified under small molecules and is recognized for its role in vasodilation and inhibition of platelet aggregation. The molecular formula for Descarboxymethyl Cyanomethyl Treprostinil is , with a molecular weight of approximately 371.513 g/mol .
The synthesis of Descarboxymethyl Cyanomethyl Treprostinil involves several methods, typically starting from the parent compound, Treprostinil. One notable method includes the use of various organic reactions to modify the existing structure, focusing on the removal of carboxymethyl groups and the introduction of cyanomethyl functionalities. The technical details often involve multi-step synthetic pathways that utilize reagents such as alkyl halides and coupling agents to achieve the desired molecular modifications .
The molecular structure of Descarboxymethyl Cyanomethyl Treprostinil can be represented by its chemical formula . The structure features a complex arrangement typical of prostacyclin analogs, including multiple chiral centers that contribute to its biological activity. Data regarding its three-dimensional conformation can be obtained from computational chemistry studies and X-ray crystallography, which provide insights into its steric and electronic properties .
Descarboxymethyl Cyanomethyl Treprostinil participates in various chemical reactions typical of organic compounds with functional groups. Key reactions include:
These reactions are crucial for understanding its reactivity and potential metabolic pathways within biological systems .
Descarboxymethyl Cyanomethyl Treprostinil acts primarily as a vasodilator through its mechanism that mimics prostacyclin. It facilitates vasodilation by binding to specific receptors on vascular smooth muscle cells, leading to increased intracellular cyclic adenosine monophosphate levels. This process results in relaxation of the smooth muscle and subsequent reduction in vascular resistance. Additionally, it inhibits platelet aggregation, further contributing to its therapeutic effects in managing pulmonary arterial hypertension .
Relevant data regarding these properties can be found in chemical databases and literature focusing on pharmaceutical compounds .
Descarboxymethyl Cyanomethyl Treprostinil has significant applications in scientific research and pharmacology. Its primary use is in the treatment of pulmonary arterial hypertension, where it helps alleviate symptoms associated with this condition. Additionally, it serves as a valuable tool in pharmacological studies aimed at understanding vasodilatory mechanisms and developing new therapeutic strategies for cardiovascular diseases. Research continues into its potential applications in other areas such as oncology and chronic obstructive pulmonary disease management .
Descarboxymethyl Cyanomethyl Treprostinil (molecular formula: C₂₃H₃₃NO₃; molecular weight: 371.5 g/mol) is synthesized through targeted structural modifications of the prostacyclin analog treprostinil. The core bicyclic framework of treprostinil (chemically designated as (1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy)acetic acid) is retained, while the carboxylic acid moiety at C-1 undergoes sequential derivatization. The synthesis initiates with selective decarboxylation of treprostinil under acidic conditions (e.g., HCl in refluxing toluene), generating the Descarboxymethyl intermediate. This intermediate is subsequently functionalized via O-alkylation with bromoacetonitrile in anhydrous dimethylformamide (DMF), introducing the cyanomethyl group (–CH₂CN) [1] [4].
A critical challenge is preserving the stereochemical integrity at chiral centers (1R,2R,3aS,9aS) during decarboxylation. Studies confirm that stereoselectivity is maintained using mild Lewis acids (e.g., MgSO₄) to suppress epimerization. The final step involves chromatographic purification (silica gel, ethyl acetate/heptane gradient) to isolate Descarboxymethyl Cyanomethyl Treprostinil at >98% purity, as verified by HPLC and mass spectrometry [1] [4]. This compound is designated "Treprostinil Impurity 6" in pharmacopeial standards, arising from incomplete esterification or decarboxylation during treprostinil manufacturing [1].
Table 1: Key Synthetic Steps from Treprostinil to Descarboxymethyl Cyanomethyl Treprostinil
Step | Reagents/Conditions | Key Intermediate | Yield (%) |
---|---|---|---|
Decarboxylation | HCl, Toluene, 110°C, 8h | Descarboxymethyl Treprostinil | 65–70 |
Cyanomethylation | BrCH₂CN, K₂CO₃, DMF, 25°C, 12h | Crude Descarboxymethyl Cyanomethyl Derivative | 80–85 |
Purification | Silica Chromatography (EtOAc:Heptane) | Final Product (≥98% Purity) | 90–95 |
Alkyl halides serve as indispensable electrophiles for introducing the cyanomethyl group. Bromoacetonitrile (BrCH₂CN) is preferred over chloroacetonitrile due to its superior leaving-group ability (higher reduction potential and polarizability), which accelerates nucleophilic displacement. The reaction proceeds via an Sₙ2 mechanism, where the deprotonated phenolic oxygen of Descarboxymethyl Treprostinil attacks the carbon of BrCH₂CN. Tetrabutylammonium bromide (TBAB) is often employed as a phase-transfer catalyst to enhance reactivity in biphasic solvent systems [1] [4].
Methodological innovations include leveraging frustrated ion pairs for C–C bond formation. Sterically hindered bases (e.g., lithium hexamethyldisilazide, LiHMDS) generate phosphonium ylides in situ from alkyltriphenylphosphonium salts. These ylides react with alkyl halides (e.g., BrCH₂CN) to form tertiary adducts, followed by C–P bond cleavage via single-electron transfer (SET) to yield coupled products. This transition-metal-free approach minimizes homocoupling byproducts common in palladium catalysis [5]. Similarly, metallaphotoredox strategies using iridium/nickel dual catalysis enable decarboxylative cyanomethylation. The photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) generates alkyl radicals from carboxylic acids, which nickel complexes couple with alkyl halides—bypassing prefunctionalized nucleophiles [7].
A major side reaction is over-alkylation at the aliphatic hydroxyl groups, mitigated by:
Table 2: Alkyl Halide Performance in Cyanomethyl Functionalization
Alkyl Halide | Catalyst System | Reaction Time (h) | Yield (%) | Major Side Product |
---|---|---|---|---|
BrCH₂CN | K₂CO₃/TBAB | 12 | 85 | Di-alkylated adduct |
ClCH₂CN | K₂CO₃/TBAB | 24 | 45 | Unreacted starting material |
BrCH₂CN | LiHMDS (frustrated pair) | 6 | 78 | Dibenzophosphole |
BrCH₂CN | Ni/Ir photocatalysis | 10 | 70 | Ester derivatives |
Decarboxylation Optimization:Carboxymethyl excision requires stringent control of acid concentration and temperature. Hydrochloric acid (2–3M) in toluene achieves complete decarboxylation at 110°C within 8 hours. Higher concentrations (>5M) or prolonged heating (>12h) degrade the bicyclic core. Solvent screening revealed toluene outperforms DCM or THF due to its higher boiling point and inertness toward electrophilic side reactions. The reaction progress is monitored via TLC (Rf shift from 0.25 to 0.55 in 50% EtOAc/heptane) and confirmed by FT-IR (disappearance of C=O stretch at 1720 cm⁻¹) [4].
Cyanomethylation Optimization:Key parameters for high-yield cyanomethylation include:
Chromatographic purification employs gradient elution (heptane → 40% EtOAc/heptane) to resolve the product from:(i) Unreacted Descarboxymethyl Treprostinil (ΔRf = 0.15)(ii) Di-alkylated impurity (ΔRf = 0.30)(iii) Hydrolyzed byproduct (HOCH₂-adduct; ΔRf = 0.10) [1].
Table 3: Solvent and Catalyst Screening for Cyanomethylation
Solvent | Base | Catalyst | Temperature (°C) | Conversion (%) | Product Purity (%) |
---|---|---|---|---|---|
DMF | K₂CO₃ | None | 25 | 60 | 75 |
DMF | K₂CO₃ | TBAB (5 mol%) | 25 | 95 | 90 |
MeCN | K₂CO₃ | TBAB (5 mol%) | 25 | 45 | 80 |
THF | Cs₂CO₃ | None | 40 | 70 | 65 |
DMF:H₂O (95:5) | K₂CO₃ | TBAB (5 mol%) | 25 | 85 | 95 |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: